Methyl 2-(4-chlorophenyl)-2-oxoacetate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2-(4-chlorophenyl)-2-oxoacetate has been utilized in the synthesis of novel compounds with potential biological activities. For example, Ahmed et al. (2016) synthesized methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, characterizing it using various spectroscopic methods and X-ray diffraction analyses. This compound showed potential in brine shrimp cytotoxicity assays (Ahmed et al., 2016).
Application in Anticancer and Antimicrobial Research
Katariya et al. (2021) explored the anticancer activity of compounds derived from this compound, demonstrating significant potency against a panel of 60 cancer cell lines. This study also evaluated the antibacterial and antifungal activities of these compounds, finding them effective against various pathogenic strains (Katariya et al., 2021).
Role in Synthesizing Bioactive Heterocyclic Compounds
Bekircan et al. (2015) used this compound as a starting compound for synthesizing compounds with significant lipase and α-glucosidase inhibition properties. These synthesized compounds were characterized using various analytical techniques and showed promise in biological applications (Bekircan et al., 2015).
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBYSJXJFOJSBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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